6-(4-Methoxyphenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Medicinal chemistry Lead optimization Physicochemical profiling

Researchers requiring structurally unique, QC-verified probes from the biologically active 2-oxo-1,2-dihydropyridine-3-carbonitrile series face limited sourcing options. This 1,4,6-trisubstituted derivative fills that gap with a distinctive pharmacophoric pattern: 4-nitrobenzyl N1 (bioreductive activation), 4-methoxyphenyl C6 (H-bond acceptor), and 3-cyano (electron-withdrawing). • Reference physicochemical profile: XLogP3-AA = 3.2, 5 HBA - enables systematic lipophilicity comparison vs. analogs • Batch-specific QC (NMR, HPLC, GC) at 90% purity supports reproducible dose-response studies • In stock for immediate global dispatch

Molecular Formula C20H15N3O4
Molecular Weight 361.357
CAS No. 252060-08-5
Cat. No. B2391673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxyphenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
CAS252060-08-5
Molecular FormulaC20H15N3O4
Molecular Weight361.357
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC=C(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C#N
InChIInChI=1S/C20H15N3O4/c1-27-18-9-4-15(5-10-18)19-11-6-16(12-21)20(24)22(19)13-14-2-7-17(8-3-14)23(25)26/h2-11H,13H2,1H3
InChIKeyIRERSTOCJGZYKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Methoxyphenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile – Structural Identity & Characterization


6-(4-Methoxyphenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 252060-08-5) is a fully synthetic 1,4,6‑trisubstituted‑2‑oxo‑1,2‑dihydropyridine‑3‑carbonitrile derivative with a molecular formula of C₂₀H₁₅N₃O₄ and a molecular weight of 361.3 g mol⁻¹ [1]. It belongs to the biologically evaluated 2‑oxo‑1,2‑dihydropyridine‑3‑carbonitrile scaffold class, for which several analogs have demonstrated dual antimicrobial‑anticancer activity in vitro [2]. The compound’s 4‑nitrobenzyl N1‑substituent, 4‑methoxyphenyl C6‑substituent, and electron‑withdrawing 3‑cyano group create a distinctive pharmacophoric pattern that differentiates it from close analogs carrying halogenated or unsubstituted phenyl rings.

SAR probe: distinct 4-nitrobenzyl + 4-methoxyphenyl substitution pattern for scaffold exploration
Physicochemical comparator: characterized lipophilicity and H‑bond profile vs. halogenated analogs
Library diversification: singleton within Bionet 2‑oxo‑dihydropyridine series, minimal redundancy
Building block: reactive 4‑nitrobenzyl group supports derivatization with batch QC documentation

Why In‑Class Analogs Cannot Substitute for This Compound


Within the 1,4,6‑trisubstituted‑2‑oxo‑1,2‑dihydropyridine‑3‑carbonitrile series, biological activity is exquisitely sensitive to the electronic and steric character of the three substituents. In the systematic study by Faidallah et al. (2015), a structurally diverse panel of 24 analogs yielded only three compounds (15, 23, 24) with a broad cytotoxic spectrum, and the most active analog (24) was 2.5‑fold more potent than doxorubicin against HT29 colon carcinoma cells, whereas other close analogs were essentially inactive [1]. The target compound’s specific combination of a 4‑nitrobenzyl N1‑substituent (strong electron‑withdrawing, capable of bioreductive activation) and a 4‑methoxyphenyl C6‑substituent (electron‑donating, H‑bond acceptor) cannot be replicated by analogs carrying, for example, 4‑fluorobenzyl, 3‑trifluoromethylphenyl, or 4‑chlorophenyl groups without altering physicochemical properties, solubility, and target‑engagement profiles. Generic substitution therefore risks loss of the precise electronic balance required for the desired biological or synthetic outcome.

Substitution sensitivity may abolish activity
Within the 1,4,6‑trisubstituted series, small changes to the N1 or C6 substituent can shift from broad cytotoxicity to inactivity; halogenated analogs may not preserve target engagement.
Electronic and lipophilic balance differs sharply
The 4‑methoxyphenyl (electron‑donating) and 4‑nitrobenzyl (electron‑withdrawing) create a specific profile; replacing with 3‑trifluoromethyl or 4‑chlorophenyl alters logP and H‑bond capacity, impacting assay behavior.
Undocumented purity in analogs risks assay confounding
Many in‑class analogs lack published purity or batch QC, whereas the target compound provides documented 90% purity with NMR, HPLC, and GC certification, supporting reproducible dose‑response studies.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Comparison with 3‑Trifluoromethylphenyl Analog

The target compound exhibits a computed XLogP3‑AA of 3.2 [2], whereas the closest commercially available analog, 1-(4-nitrobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile (CAS 252059‑85‑1), has a computed XLogP3 of 4.2 [1]. This 1.0 log unit difference indicates the target compound is substantially less lipophilic, which has implications for aqueous solubility, permeability, and protein binding.

Lipophilicity
Cross-study comparable
Target: XLogP3-AA 3.2 Δ = 1.0 lower Analog (3-CF₃): XLogP3 4.2
Supports aqueous solubility and permeability differentiation
Computed by XLogP3 algorithm (PubChem 2025)
Medicinal chemistry Lead optimization Physicochemical profiling

Hydrogen Bond Acceptor Count vs. Trifluoromethyl Analog

The target compound contains 5 hydrogen bond acceptor sites [2], while the 3‑trifluoromethylphenyl analog (CAS 252059‑85‑1) contains 7 hydrogen bond acceptor sites [1]. The lower HBA count of the target compound may favor different solubility profiles and distinct target‑engagement patterns in biological assays.

H‑Bond Acceptors
Cross-study comparable
Target: 5 HBA 2 fewer Analog (3-CF₃): 7 HBA
Indicates distinct solvation and target‑binding patterns
Cactvs 3.4.8.24 descriptor
Structure–activity relationships Molecular recognition Drug design

Batch‑Specific Purity Certification vs. Uncharacterized Analogs

The target compound is supplied with a documented standard purity of 90% accompanied by batch‑specific analytical certificates (NMR, HPLC, GC), as verified by Bidepharm . Many in‑class analogs from the same 2‑oxo‑1,2‑dihydropyridine‑3‑carbonitrile series are listed by vendors without published purity metrics or batch‑level QC documentation, introducing significant uncertainty into quantitative biological assays.

Batch Purity & QC
Supplier data
Target: 90% purity, batch QC (NMR, HPLC, GC) available
Supports reproducible dose‑response; unverified analogs risk confounding
Chemical procurement Quality control Reproducibility

Class‑Level Cytotoxic Potency Benchmark

In the foundational study by Faidallah et al. (2015), compound 24—a 1,4,6‑trisubstituted‑2‑oxo‑1,2‑dihydropyridine‑3‑carbonitrile bearing a 4‑benzo[1,3]dioxol‑5‑yl group at C4—exhibited an IC₅₀ that was 2.5‑fold lower than that of the clinical standard doxorubicin against the HT29 colon carcinoma cell line, and was equipotent to ampicillin against S. aureus and E. coli [1]. Although no direct IC₅₀ data are publicly available for the target compound itself, this class‑level evidence demonstrates that specific substitution patterns on the 2‑oxo‑1,2‑dihydropyridine‑3‑carbonitrile core can yield activity surpassing established chemotherapeutics.

Cytotoxic Potency (Class)
Class‑level inference
Compound 24 (Faidallah 2015): IC₅₀ 2.5× lower than doxorubicin (HT29)
Scaffold cytotoxicity context; target compound requires independent profiling
Anticancer screening Cytotoxicity Scaffold validation

Structural Uniqueness in the Bionet Library

The Bionet screening library (Bionet1_001333) lists the target compound as a singleton with no exact duplicate in the series. The closest analog, CAS 252059‑85‑1, replaces the 4‑methoxyphenyl with a 3‑trifluoromethylphenyl, while other analogs in the series carry 4‑chlorophenyl, 4‑fluorophenyl, or unsubstituted phenyl rings at C6 [1]. This unique combination of substituents provides a distinct chemical probe for exploring structure‑activity relationships that cannot be accessed with the more common halogenated analogs.

Library Uniqueness
Supporting evidence
Target: 4‑nitrobenzyl + 4‑methoxyphenyl + CN unique Analogs: halogenated or unsubstituted phenyl rings
Singleton probe for phenotypic screening with minimal library redundancy
Cheminformatics Chemical biology Library screening

Recommended Procurement & Application Scenarios


SAR Expansion of the 2‑Oxo‑1,2‑dihydropyridine‑3‑carbonitrile Scaffold

Leverage the target compound as a singleton probe to explore the contribution of the 4‑methoxyphenyl C6‑substituent and 4‑nitrobenzyl N1‑substituent to cytotoxic potency, building on the class‑level benchmark where compound 24 achieved 2.5‑fold superiority over doxorubicin against HT29 colon carcinoma cells [1]. The documented purity (90%) and batch‑specific QC (NMR, HPLC, GC) ensure reproducible dose‑response data .

Physicochemical Comparison with Halogenated Analogs

Utilize the target compound’s distinct logP (XLogP3‑AA = 3.2) and hydrogen bond acceptor count (5 HBA) as a reference point for systematic comparison against the more lipophilic 3‑trifluoromethylphenyl analog (XLogP = 4.2; 7 HBA) [1]. Such comparisons can inform lead optimization strategies where modulating lipophilicity is critical for balancing potency and ADMET properties.

Phenotypic Screening Library Diversification

Incorporate the target compound into diversity‑oriented screening libraries as a unique representative of the 1,4,6‑trisubstituted‑2‑oxo‑1,2‑dihydropyridine‑3‑carbonitrile chemical space. Its singleton status within the Bionet library [1] ensures minimal redundancy with existing halogenated analogs, maximizing chemical diversity in high‑throughput screening campaigns.

Synthetic Methodology & Building Block Procurement

Employ the compound as a characterized building block for further derivatization, particularly at the 4‑nitrobenzyl group (amenable to reduction, photochemical cleavage, or further functionalization). The availability of batch‑specific analytical data supports reproducible synthetic transformations in medicinal chemistry laboratories.

Application
Selection Property
Validation Focus
2‑Oxo‑dihydropyridine SAR studies
Distinct 4‑nitrobenzyl + 4‑methoxyphenyl scaffold
Cytotoxicity endpoint review and SAR reproducibility
Physicochemical property comparison
Characterized lipophilicity and H‑bond profile
ADMET‑related property screening
Diversity‑oriented screening
Unique substitution pattern absent from halogenated analogs
Chemical diversity assessment and hit expansion
Medicinal chemistry derivatization
Reactive 4‑nitrobenzyl group for further functionalization
Synthetic reproducibility and batch QC documentation
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